molecular formula C12H9N3O2S3 B14188258 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922505-44-0

5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole

Cat. No.: B14188258
CAS No.: 922505-44-0
M. Wt: 323.4 g/mol
InChI Key: FAWKOOGUNKRMNU-UHFFFAOYSA-N
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Description

5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that features a combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of a phenyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiadiazole ring can be formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiadiazole ring.

Uniqueness

5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is unique due to its combined thiazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Properties

CAS No.

922505-44-0

Molecular Formula

C12H9N3O2S3

Molecular Weight

323.4 g/mol

IUPAC Name

5-[(4-phenyl-1,3-thiazol-2-yl)methylsulfonyl]-1,2,4-thiadiazole

InChI

InChI=1S/C12H9N3O2S3/c16-20(17,12-13-8-14-19-12)7-11-15-10(6-18-11)9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

FAWKOOGUNKRMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CS(=O)(=O)C3=NC=NS3

Origin of Product

United States

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